4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene
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Overview
Description
4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene is an organic compound that features a benzene ring substituted with bromine, bromopropyl, and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene typically involves multiple steps, starting with the bromination of benzene derivatives. The process often includes electrophilic aromatic substitution reactions, where bromine is introduced to the benzene ring in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki reaction, can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, often in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The bromine atoms can act as electrophiles, facilitating reactions with nucleophiles, while the difluoromethoxy group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
4-Bromo-2-(difluoromethoxy)-1-nitro-benzene: Contains a nitro group instead of the bromopropyl group.
1-Bromo-4-(trifluoromethoxy)benzene: Features a trifluoromethoxy group instead of the difluoromethoxy group.
Uniqueness
4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene is unique due to the presence of both bromopropyl and difluoromethoxy groups, which confer distinct chemical properties and reactivity patterns. This combination of substituents makes it a valuable compound for specialized applications in organic synthesis and materials science.
Properties
Molecular Formula |
C10H10Br2F2O |
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Molecular Weight |
343.99 g/mol |
IUPAC Name |
4-bromo-2-(3-bromopropyl)-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Br2F2O/c11-5-1-2-7-6-8(12)3-4-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
VWXKOEUPQDVUQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCCBr)OC(F)F |
Origin of Product |
United States |
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